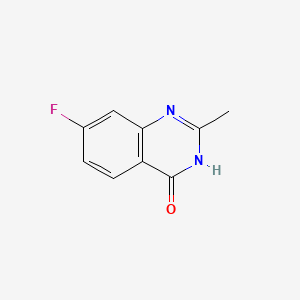

7-Fluoro-2-methylquinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-2-methylquinazolin-4-ol is a fluorinated quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluoroaniline with ethyl acetoacetate under acidic conditions to form the quinazoline ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst and heating the reaction mixture to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-2-methylquinazolin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as luminescent materials for bioimaging.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases involved in cell proliferation.

Comparison with Similar Compounds

7-Fluoroquinoline: Another fluorinated heterocycle with similar biological activities.

2-Methylquinazolin-4-ol: Lacks the fluorine atom but shares the quinazoline core structure.

4-Hydroxyquinazoline: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness: 7-Fluoro-2-methylquinazolin-4-ol is unique due to the presence of both a fluorine atom and a methyl group on the quinazoline ring. This combination enhances its biological activity and stability compared to other quinazoline derivatives.

Biological Activity

7-Fluoro-2-methylquinazolin-4-ol is a member of the quinazolinone family, notable for its diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered interest in medicinal chemistry due to its unique structural features that enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈FN₃O, with a molecular weight of approximately 181.18 g/mol. The presence of a fluorine atom at the 7-position and a methyl group at the 2-position contributes to its biological efficacy by enhancing lipophilicity and binding affinity to target enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer pathways, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- Antimicrobial Activity : It exhibits significant antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Properties

Research indicates that this compound has potent anticancer activity across several cell lines. Notable findings include:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cells, including breast cancer and hepatocellular carcinoma .

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, enhancing its therapeutic potential against tumors .

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating bacterial infections. Its mechanism may involve:

- Disruption of Bacterial Metabolism : By inhibiting key enzymes in bacterial metabolic pathways, it can effectively reduce bacterial growth .

Table 1: Biological Activity Summary

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of EGFR (IC50) | |

| Induction of apoptosis | ||

| Antimicrobial | Broad-spectrum efficacy | |

| Inhibition of bacterial growth |

Case Study: Anticancer Efficacy

A study investigating the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction, evidenced by increased caspase activity and DNA fragmentation assays .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinazoline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Significant |

| 2-Methylquinazolin-4-ol | Moderate | Moderate |

| 6-Bromo-7-fluoroquinazolin | Low | High |

Properties

IUPAC Name |

7-fluoro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFIAQNYLCTAMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676397 |

Source

|

| Record name | 7-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194473-03-5 |

Source

|

| Record name | 7-Fluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.